

The Role of CC-214-1 in Autophagy Induction: A Technical Guide

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Compound of Interest

Compound Name: CC214-1

Cat. No.: B12386795

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Abstract

CC-214-1 is a potent, ATP-competitive dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. Its ability to suppress both arms of mTOR signaling makes it a compelling agent for investigation in various cancers, particularly those with hyperactivated mTOR pathways, such as glioblastoma. A significant consequence of mTORC1 inhibition by CC-214-1 is the induction of autophagy, a cellular catabolic process that can paradoxically promote cancer cell survival under stress. This technical guide provides an in-depth overview of the role of CC-214-1 in autophagy induction, including its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to CC-214-1

CC-214-1 is a second-generation mTOR kinase inhibitor that targets the ATP-binding site of the mTOR kinase domain. This mechanism allows it to inhibit both mTORC1 and mTORC2, overcoming the limitations of earlier allosteric inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through Akt, a downstream effector of mTORC2. The dual inhibition of mTORC1 and mTORC2 by CC-214-1 results in the suppression of rapamycin-resistant mTORC1 signaling and a blockade of mTORC2-mediated Akt phosphorylation, leading to significant inhibition of tumor growth in vitro and in vivo.^[1]

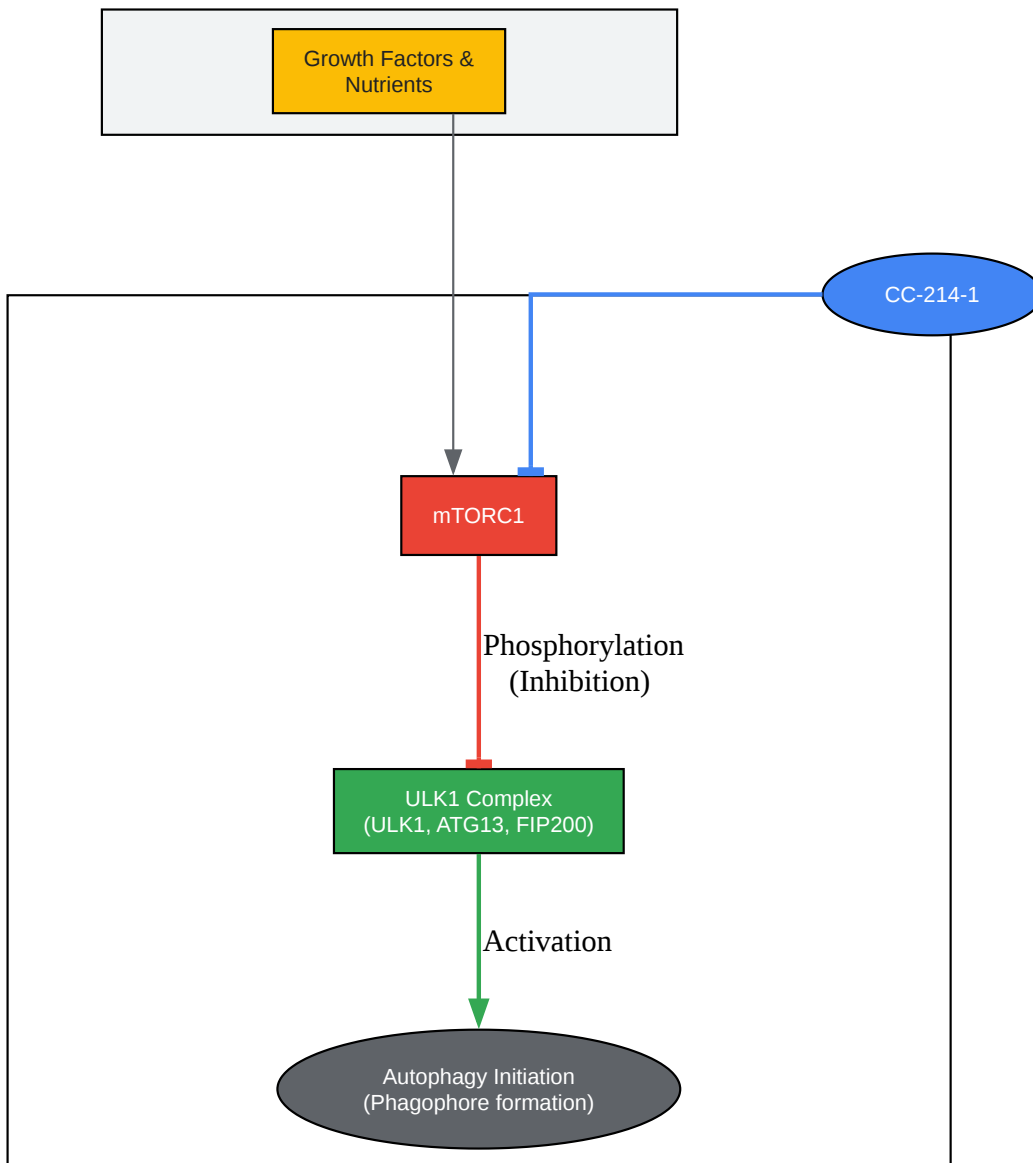
Mechanism of Autophagy Induction by CC-214-1

Autophagy is a tightly regulated cellular process for the degradation of cytosolic components and organelles. The core mechanism of autophagy induction by CC-214-1 is its inhibition of mTORC1, a master negative regulator of autophagy.

The mTORC1-ULK1 Signaling Pathway

Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagy. CC-214-1, by inhibiting mTORC1, prevents the phosphorylation of ULK1. This allows for the activation of the ULK1 complex, which then phosphorylates downstream targets to initiate the formation of the phagophore, the precursor to the autophagosome.

CC-214-1-Mediated Autophagy Induction via mTORC1-ULK1

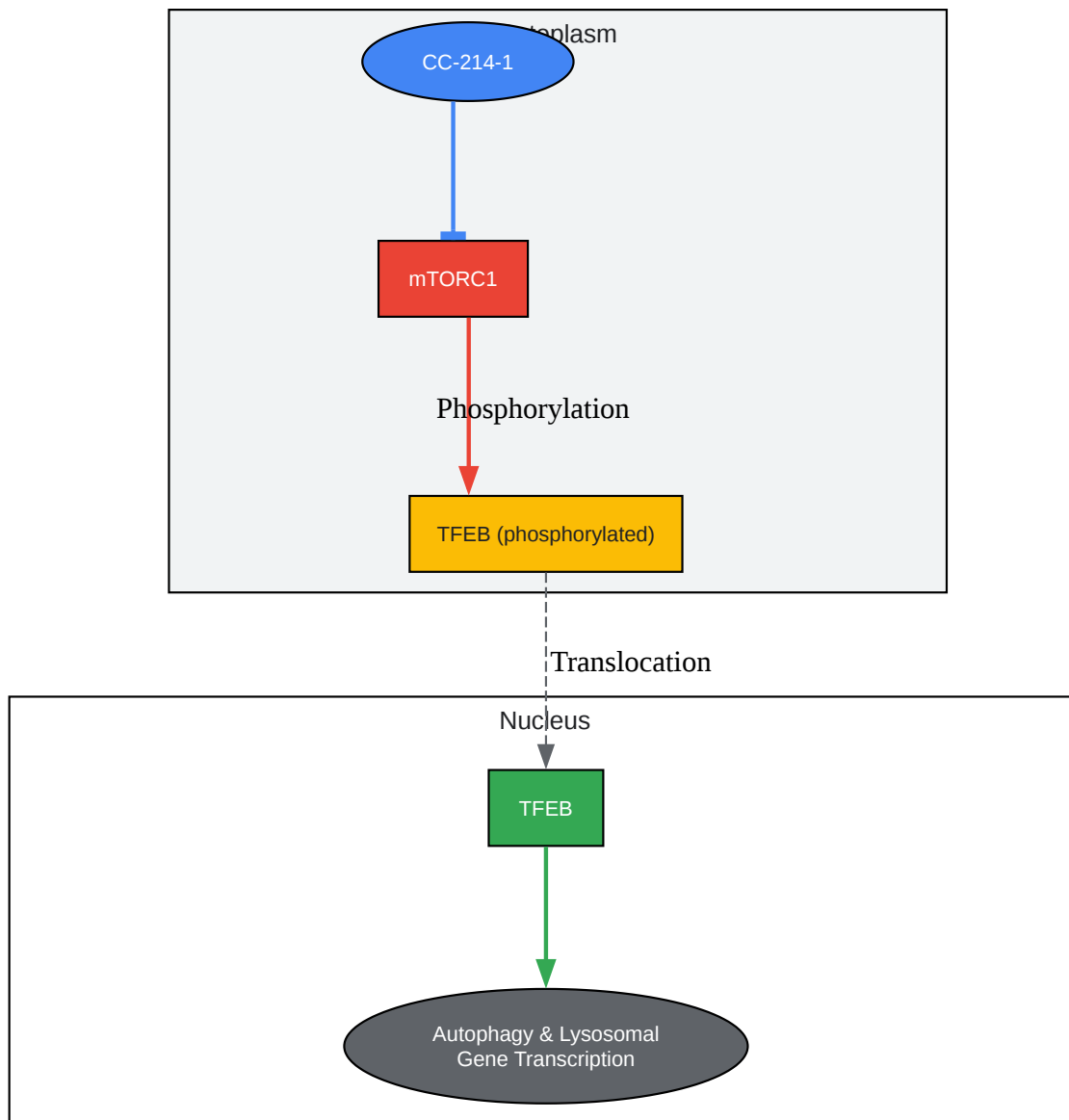
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CC-214-1 inhibits mTORC1, leading to ULK1 complex activation.

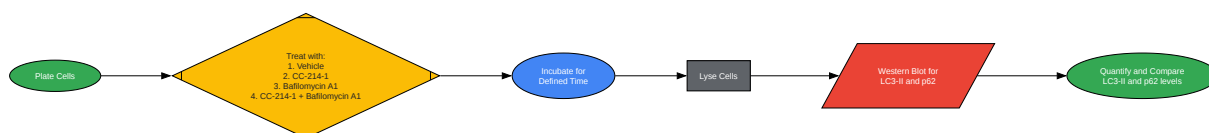
The mTORC1-TFEB Signaling Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy-related gene expression. When mTORC1 is active, it phosphorylates TFEB, leading to its sequestration in the cytoplasm. Inhibition of mTORC1 by CC-214-1 prevents TFEB phosphorylation, allowing it to translocate to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in various stages of the autophagic process, further enhancing autophagy.

CC-214-1 Regulation of TFEB and Autophagy Gene Expression



Autophagic Flux Experimental Workflow



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References

- 1. researchgate.net [researchgate.net]
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